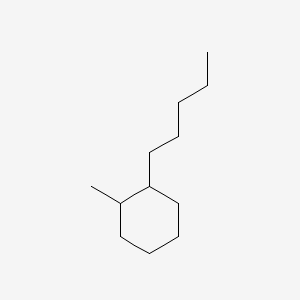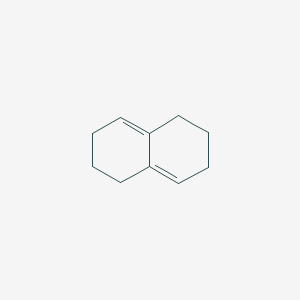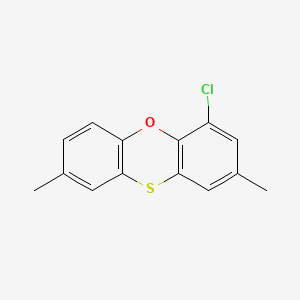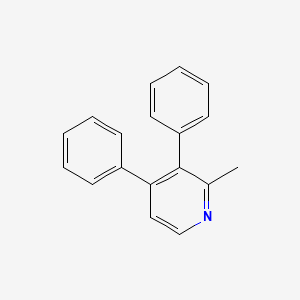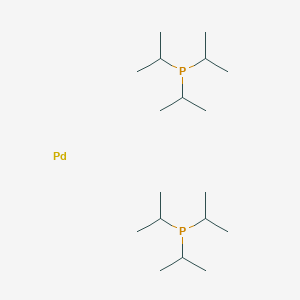
Palladium--tri(propan-2-yl)phosphane (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium–tri(propan-2-yl)phosphane (1/2) is a coordination compound where palladium is complexed with tri(propan-2-yl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its applications in catalysis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of palladium–tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+2P(i-Pr)3→Pd(P(i-Pr)3)2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: Palladium–tri(propan-2-yl)phosphane can undergo oxidation reactions, forming palladium(IV) complexes.
Reduction: It can be reduced back to palladium(0) complexes under suitable conditions.
Substitution: The phosphane ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve other phosphines or nitrogen-based ligands.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Palladium–tri(propan-2-yl)phosphane is widely used in:
Chemistry: As a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: In the development of bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of fine chemicals and materials science for the development of new materials with unique properties.
Wirkmechanismus
The compound exerts its effects primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and influence its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- Palladium–tri(phenyl)phosphane
- Palladium–tri(methyl)phosphane
- Palladium–tri(tert-butyl)phosphane
Comparison: Palladium–tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic processes, making it particularly effective in certain cross-coupling reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
52359-16-7 |
|---|---|
Molekularformel |
C18H42P2Pd |
Molekulargewicht |
426.9 g/mol |
IUPAC-Name |
palladium;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/2C9H21P.Pd/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |
InChI-Schlüssel |
NFUIQPSPUZQLSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


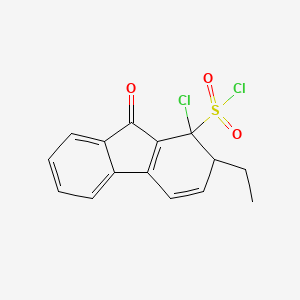
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)


![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
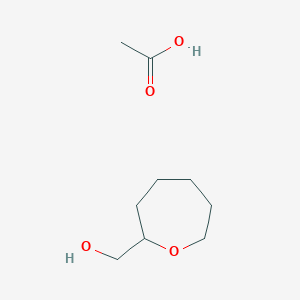
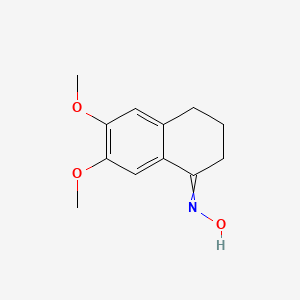
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
